Ethyl 2-quinoxalinecarboxylate
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Overview
Description
Ethyl 2-quinoxalinecarboxylate is an organic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is known for its applications in various chemical synthesis studies and has been a subject of interest in scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
Ethyl quinoxaline-2-carboxylate, also known as Ethyl 2-quinoxalinecarboxylate, is a compound that has been the subject of extensive research due to its emergence as an important chemical moiety
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . The specific interactions of Ethyl quinoxaline-2-carboxylate with its targets and the resulting changes are areas that require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects
Preparation Methods
Ethyl 2-quinoxalinecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethanol with 2-quinoxalinecarboxylic acid. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
Ethyl 2-quinoxalinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-quinoxalinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Ethyl 2-quinoxalinecarboxylate can be compared with other similar compounds, such as:
2-Quinoxalinecarboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
3-Quinolinecarboxylic acid: Another quinoxaline derivative with different functional groups and reactivity.
1,5-Naphthyridine: A bicyclic compound with a structure similar to quinoxaline but with different chemical properties
This compound is unique due to its specific functional groups and the range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl quinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKSGSOBKQGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7065-23-8 |
Source
|
Record name | Ethyl 2-quinoxalinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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